4-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring three key substituents:
- 4-Methylphenyl group at position 4 of the thiophene ring, contributing to lipophilicity and steric bulk.
- N-{[4-(Methylsulfanyl)phenyl]methyl} substituent on the carboxamide nitrogen, which adds moderate lipophilicity via the methylsulfanyl (S–CH₃) group and conformational flexibility via the benzyl linker.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS2/c1-17-5-9-19(10-6-17)21-16-29-23(22(21)26-13-3-4-14-26)24(27)25-15-18-7-11-20(28-2)12-8-18/h3-14,16H,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVPYZXZTOBDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure and Properties
The structure of the compound can be represented by its molecular formula, which is C22H22N2OS, indicating the presence of a thiophene ring, a pyrrole moiety, and various aromatic groups. The following table summarizes its key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 382.48 g/mol |
| Molecular Formula | C22H22N2OS |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.5 Ų |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human tumor cells, characterized by the activation of caspases and DNA fragmentation. The mechanism appears to involve mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and morphological alterations in treated cells.
Case Study: Apoptotic Mechanism
A study investigating the compound's effects on K562 chronic myelogenous leukemia cells demonstrated that treatment with low micromolar concentrations led to:
- Activation of caspases 3 and 9.
- Cleavage of poly(ADP-ribose) polymerase (PARP).
- Increased Annexin V/propidium iodide staining, indicating early apoptotic events.
These findings suggest that the compound effectively triggers programmed cell death through mitochondrial pathways, making it a candidate for further development as an anticancer agent .
The proposed mechanism of action involves interaction with specific molecular targets within cancer cells. Notably, the compound may bind to tubulin, disrupting microtubule dynamics similar to known chemotherapeutics like colchicine. Molecular docking studies have indicated that the thiophene moiety plays a critical role in these interactions, enhancing binding affinity and stability within the tubulin-colchicine-binding pocket .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations:
Lipophilicity Trends: The benzyloxy group in F423-0247 increases logP (7.37) compared to the target compound’s methylsulfanyl group (estimated logP ~6.5).
Steric and Electronic Effects :
- The 1H-pyrrol-1-yl group is conserved across analogs, suggesting its role in π-π stacking or hydrogen-bonding interactions.
- The 4-methylphenyl group provides steric bulk, which may influence binding pocket interactions in therapeutic targets (e.g., kinase inhibitors, as hinted in ) .
Pharmacokinetic Implications :
- High logP values (e.g., >7 in F423-0247) correlate with poor solubility but enhanced passive diffusion across lipid membranes. The target compound’s logP (~6.5) suggests a compromise between solubility and bioavailability .
- The methylsulfanyl group in the target compound may enhance metabolic stability compared to ethers (e.g., benzyloxy in F423-0247) due to sulfur’s resistance to oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
